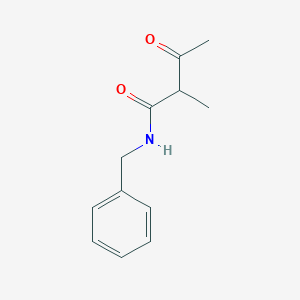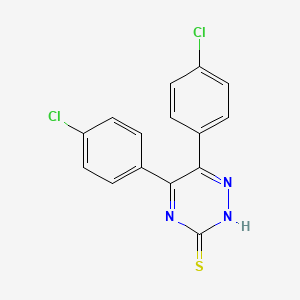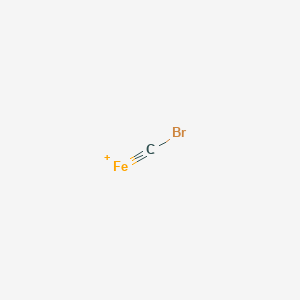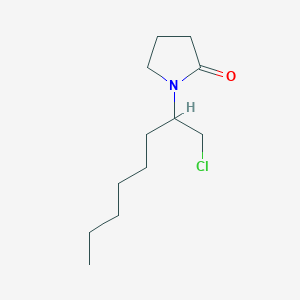
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly found in both natural and synthetic products. Pyrrolidin-2-ones are widely used as synthons in organic synthesis due to their rich reactivity and functional properties .
Métodos De Preparación
The synthesis of 1-(1-Chlorooctan-2-YL)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Análisis De Reacciones Químicas
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into various derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrrolidin-2-ones.
Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at elevated temperatures . Major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives .
Aplicaciones Científicas De Investigación
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1-Chlorooctan-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of pyrrolidine-2-carbaldehyde, which undergoes further transformations to exert its biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(1-Chlorooctan-2-YL)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The simplest member of the class, consisting of pyrrolidine with an oxo group at position 2.
Pyrrolone: Another five-membered heterocycle with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural motifs but different functional properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its versatile reactivity, biological activities, and unique structural features make it a valuable compound for further research and development.
Propiedades
Número CAS |
89736-65-2 |
|---|---|
Fórmula molecular |
C12H22ClNO |
Peso molecular |
231.76 g/mol |
Nombre IUPAC |
1-(1-chlorooctan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H22ClNO/c1-2-3-4-5-7-11(10-13)14-9-6-8-12(14)15/h11H,2-10H2,1H3 |
Clave InChI |
JRCDQMKSCREFSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCl)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
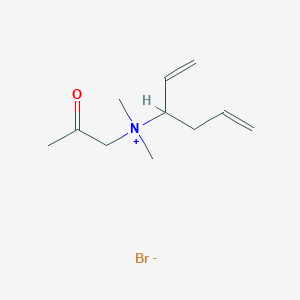
![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)
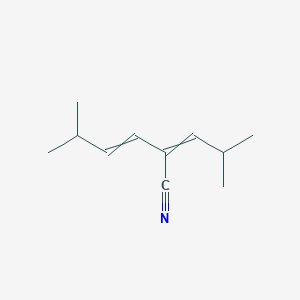
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)
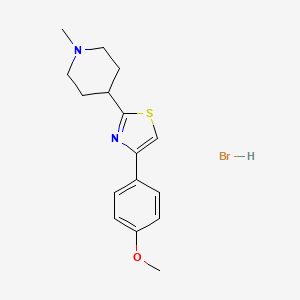

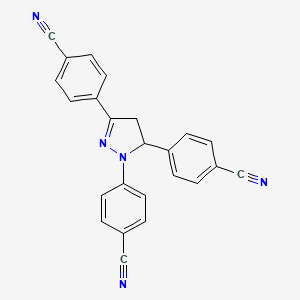
![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
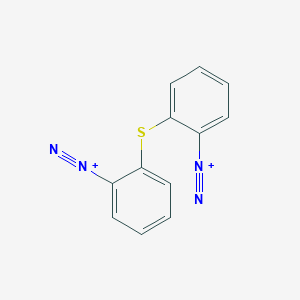
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)
